2-(Ethylthio)phenol is a volatile organic compound belonging to the class of thiophenols. It is characterized by a sulfur atom bonded directly to a benzene ring with an ethyl group attached to the sulfur. This compound is a product of thermal degradation and is notably found in the emissions from high-temperature cooking of red meat. [] Its presence in cooked meat has raised concerns due to its potential health and environmental impact. [] 2-(Ethylthio)phenol has also been identified as a natural product of certain bacterial species, particularly Pseudomonas fluorescens TL-1. []
One prominent chemical reaction involving 2-(Ethylthio)phenol is its thermal destruction under high-temperature cooking conditions (723 - 798 K). [] Kinetic studies reveal this decomposition follows pseudo-first-order kinetics, with a destruction rate constant of 1.35 s-1 at 798 K. [] DFT calculations further reveal that the scission of the phenyl-sulphur linkage in 2-(Ethylthio)phenol requires an energy barrier of 319.31 kJmol-1. []
2-(Ethylthio)phenol is a volatile organic compound, indicating a relatively low boiling point and high vapor pressure at room temperature. [] Limited information on its other physical and chemical properties is available from the provided literature. Further investigation is needed to fully characterize this compound.
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